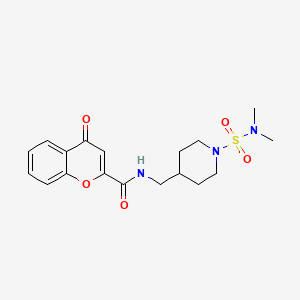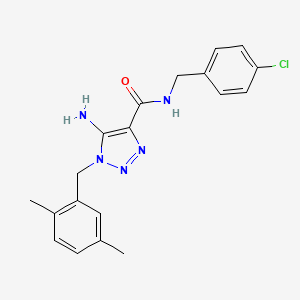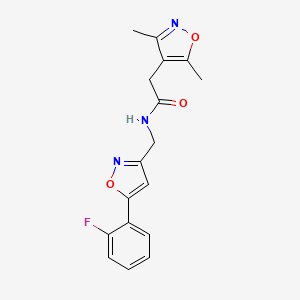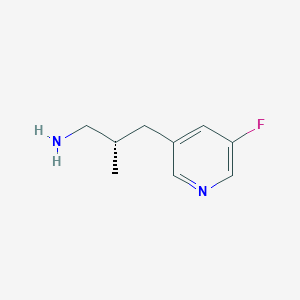
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, also known as DFN-15, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea inhibits the expression of genes involved in cell cycle progression and induces apoptosis in cancer cells. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea inhibits the activation of NF-κB signaling pathway, which is a key pathway involved in the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea reduces neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to have a low toxicity profile and is well tolerated in animal studies. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce tumor growth and metastasis in animal models. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several advantages for lab experiments such as its high purity, low toxicity, and well-defined mechanism of action. However, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has some limitations such as its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Zukünftige Richtungen
For research include the development of new analogs with improved pharmacological properties, the investigation of 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in combination with other drugs, and the exploration of 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in other disease areas such as metabolic disorders and infectious diseases.
In conclusion, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a novel compound that has been synthesized and studied for its potential therapeutic applications in various diseases. 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its therapeutic effects through multiple mechanisms of action and has a low toxicity profile. Future research on 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has great potential for the development of new therapies in various disease areas.
Synthesemethoden
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-difluoroaniline with 3-bromopropanol to form the intermediate 2,6-difluorophenyl-3-hydroxypropylamine. This intermediate is then reacted with naphthalen-1-yl isocyanate to form 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-16-9-4-10-17(22)19(16)24-20(26)23-12-11-18(25)15-8-3-6-13-5-1-2-7-14(13)15/h1-10,18,25H,11-12H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDUCEJGIVZLQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)



![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)



